molecular formula C22H13F3N4OS3 B304139 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B304139
M. Wt: 502.6 g/mol
InChI Key: SVLLMPXGVBSFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thieno[2,3-b]pyridine derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the binding of the compound to the ATP-binding site of the targeted kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer activity, 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to the suppression of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is its potent inhibitory activity against a variety of kinases, making it a valuable tool in the study of kinase signaling pathways. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another potential direction is the investigation of the compound's activity against other kinases and its potential applications in the treatment of other diseases beyond cancer. Additionally, the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound is an area of ongoing research.

Synthesis Methods

The synthesis of 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves a multistep process that starts with the reaction of 2-chlorothiophene with 2-amino-4-phenylthiazole to form 2-(2-thienyl)thiazole-4-ylamine. This intermediate is then reacted with 2,3-dichloropyridine to form the key intermediate 6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile. The final step involves the reaction of this intermediate with ammonia to form the target compound.

Scientific Research Applications

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of kinases, including the epidermal growth factor receptor (EGFR), c-Met, and ALK. These kinases play a critical role in the development and progression of various cancers, and inhibition of these targets has been shown to have therapeutic potential in the treatment of cancer.

properties

Product Name

3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H13F3N4OS3

Molecular Weight

502.6 g/mol

IUPAC Name

(NZ)-3-amino-N-(4-phenyl-3H-1,3-thiazol-2-ylidene)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H13F3N4OS3/c23-22(24,25)12-9-13(15-7-4-8-31-15)27-20-16(12)17(26)18(33-20)19(30)29-21-28-14(10-32-21)11-5-2-1-3-6-11/h1-10H,26H2,(H,28,29,30)

InChI Key

SVLLMPXGVBSFPC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CS/C(=N\C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N)/N2

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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